molecular formula C10H8Cl3N3O B15211059 3-Ethoxy-5-(2,4,5-trichlorophenyl)-1H-1,2,4-triazole CAS No. 62036-15-1

3-Ethoxy-5-(2,4,5-trichlorophenyl)-1H-1,2,4-triazole

Cat. No.: B15211059
CAS No.: 62036-15-1
M. Wt: 292.5 g/mol
InChI Key: KOTJQNYEBLKOAM-UHFFFAOYSA-N
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Description

3-Ethoxy-5-(2,4,5-trichlorophenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of an ethoxy group and a trichlorophenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-(2,4,5-trichlorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-trichlorobenzonitrile with ethyl hydrazinecarboxylate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-(2,4,5-trichlorophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of triazole N-oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

3-Ethoxy-5-(2,4,5-trichlorophenyl)-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-(2,4,5-trichlorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed effects. For example, it may inhibit the synthesis of ergosterol in fungi, disrupting cell membrane integrity and leading to antifungal activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-5-(2,4-dichlorophenyl)-1H-1,2,4-triazole
  • 3-Ethoxy-5-(2,4,6-trichlorophenyl)-1H-1,2,4-triazole
  • 3-Methoxy-5-(2,4,5-trichlorophenyl)-1H-1,2,4-triazole

Uniqueness

3-Ethoxy-5-(2,4,5-trichlorophenyl)-1H-1,2,4-triazole is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the trichlorophenyl group can enhance its lipophilicity and potentially improve its interaction with biological targets compared to similar compounds.

Properties

CAS No.

62036-15-1

Molecular Formula

C10H8Cl3N3O

Molecular Weight

292.5 g/mol

IUPAC Name

3-ethoxy-5-(2,4,5-trichlorophenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C10H8Cl3N3O/c1-2-17-10-14-9(15-16-10)5-3-7(12)8(13)4-6(5)11/h3-4H,2H2,1H3,(H,14,15,16)

InChI Key

KOTJQNYEBLKOAM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NNC(=N1)C2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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